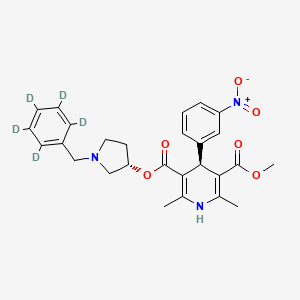
Barnidipine-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barnidipine-d5 is a deuterated form of Barnidipine, a long-acting calcium channel blocker belonging to the dihydropyridine group. It is primarily used in the treatment of hypertension due to its high affinity for calcium channels in the smooth muscle cells of the vascular wall. The deuterated form, this compound, is often used as an internal standard in analytical methods such as liquid chromatography-mass spectrometry (LC-MS) due to its stability and similar chemical properties to the non-deuterated form .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Barnidipine-d5 involves the incorporation of deuterium atoms into the Barnidipine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated methanol in the esterification step, which results in the incorporation of deuterium atoms into the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles to the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as high-performance liquid chromatography (HPLC) .
Análisis De Reacciones Químicas
Types of Reactions
Barnidipine-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can replace specific functional groups in the this compound molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced forms of this compound, and substituted derivatives depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Barnidipine-d5 has several scientific research applications, including:
Chemistry: Used as an internal standard in analytical methods such as LC-MS for the quantification of Barnidipine in biological samples.
Biology: Employed in pharmacokinetic studies to understand the metabolism and distribution of Barnidipine in the body.
Medicine: Used in clinical trials to monitor the levels of Barnidipine in patients and ensure accurate dosing.
Industry: Utilized in the quality control of pharmaceutical formulations containing Barnidipine
Mecanismo De Acción
Barnidipine-d5, like its non-deuterated counterpart, exerts its effects by blocking L-type calcium channels in the smooth muscle cells of the vascular wall. This leads to a reduction in peripheral vascular resistance and a subsequent decrease in blood pressure. The molecular targets include the L-type calcium channels, and the pathway involves the inhibition of calcium ion influx, which prevents the contraction of smooth muscle cells .
Comparación Con Compuestos Similares
Barnidipine-d5 is unique due to the incorporation of deuterium atoms, which enhances its stability and makes it an ideal internal standard for analytical methods. Similar compounds include:
Amlodipine: Another calcium channel blocker used in the treatment of hypertension.
Nitrendipine: A dihydropyridine calcium channel blocker with similar pharmacological properties.
Lercanidipine: A lipophilic calcium channel blocker with a gradual onset of action
This compound stands out due to its use in analytical applications and its enhanced stability compared to non-deuterated forms .
Propiedades
Fórmula molecular |
C27H29N3O6 |
|---|---|
Peso molecular |
496.6 g/mol |
Nombre IUPAC |
3-O-methyl 5-O-[(3S)-1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]pyrrolidin-3-yl] (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C27H29N3O6/c1-17-23(26(31)35-3)25(20-10-7-11-21(14-20)30(33)34)24(18(2)28-17)27(32)36-22-12-13-29(16-22)15-19-8-5-4-6-9-19/h4-11,14,22,25,28H,12-13,15-16H2,1-3H3/t22-,25-/m0/s1/i4D,5D,6D,8D,9D |
Clave InChI |
VXMOONUMYLCFJD-WRDYOGNPSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2CC[C@@H](C2)OC(=O)C3=C(NC(=C([C@@H]3C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC)C)C)[2H])[2H] |
SMILES canónico |
CC1=C(C(C(=C(N1)C)C(=O)OC2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]-N-[2-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]ethyl]ethanamine](/img/structure/B12371322.png)
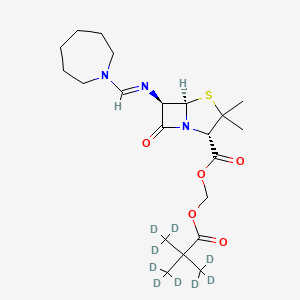
![3-[3-(azetidin-1-ium-1-ylidene)-6-(azetidin-1-yl)xanthen-9-yl]-4-carboxybenzoate](/img/structure/B12371343.png)
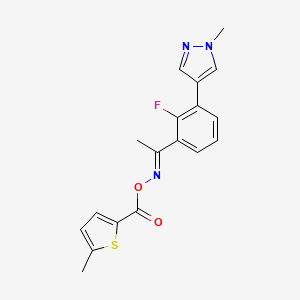
![N-(1-methyl-2-oxo-3,4-dihydroquinolin-7-yl)-3-[[(2R)-2-methylpyrrolidin-1-yl]methyl]-4-phenylbenzamide](/img/structure/B12371349.png)

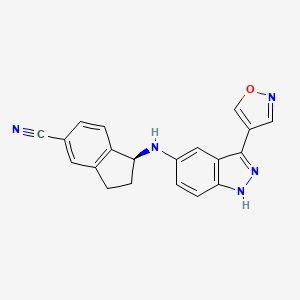
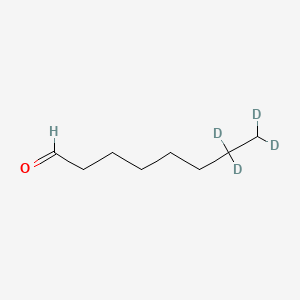
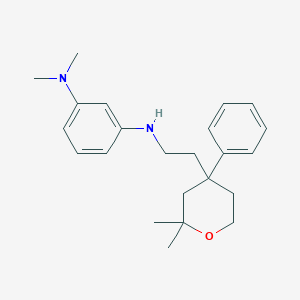

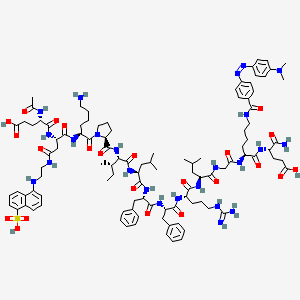
![N-hydroxy-2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetamide](/img/structure/B12371391.png)


